molecular formula C14H20N2O3S B2543567 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1902927-13-2

1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2543567
CAS No.: 1902927-13-2
M. Wt: 296.39
InChI Key: YHLKKFMYYJOHJC-UHFFFAOYSA-N
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Description

1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound offered for research and development purposes. This chemical features a urea bridge connecting an octahydro-1,4-benzodioxin moiety to a thiophen-2-ylmethyl group. The 1,4-benzodioxan scaffold is a recognized pharmacophore in medicinal chemistry, extensively investigated for its interactions with biological targets . Compounds based on this structure have been explored as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the brain . The inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative diseases, as it can increase neurotransmitter availability and reduce oxidative stress . Furthermore, research on structurally similar 1,4-benzodioxan-substituted compounds has revealed significant anti-neuroinflammatory activity, demonstrated by the ability to suppress the release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in activated microglial cells . The integration of a thiophene ring, another common heterocycle in drug discovery, may further modulate the compound's properties, including its binding affinity and selectivity . Researchers can utilize this chemical as a reference standard or as a key intermediate in the synthesis of novel compounds for pharmacological screening, particularly in neuroscience and immunology research. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(15-9-11-2-1-7-20-11)16-10-3-4-12-13(8-10)19-6-5-18-12/h1-2,7,10,12-13H,3-6,8-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLKKFMYYJOHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NCC3=CC=CS3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features an octahydro-1,4-benzodioxin moiety and a thiophen-2-ylmethyl group attached to a urea functional group. This unique combination suggests diverse biological interactions, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds containing the 1,4-benzodioxin moiety exhibit notable biological activities. The following table summarizes the potential pharmacological effects associated with 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea:

Biological Activity Description
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators.
Anti-cancer Induces apoptosis in cancer cell lines; potential for use in chemotherapy.
Anti-diabetic Inhibits alpha-glucosidase, aiding in blood sugar regulation.
Neuroprotective Inhibits acetylcholinesterase, suggesting potential use in Alzheimer's treatment.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-Diabetic Activity : A study demonstrated that derivatives of this compound significantly inhibited alpha-glucosidase activity in vitro, suggesting potential use as an antidiabetic agent.
  • Neuroprotective Effects : Another research indicated that this compound could inhibit acetylcholinesterase effectively, potentially leading to therapeutic strategies for Alzheimer's disease.
  • Anti-Cancer Properties : Preliminary findings have shown that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Key Observations:
  • Urea vs. Thiadiazole/Enaminone: The urea group in the target compound differs from thiadiazole () or enaminone () functionalities, altering hydrogen-bonding capacity and electronic properties .
  • Thiophene Positioning : The thiophen-2-yl group is shared with compound 4b (), but its methylene linkage in the target may improve steric flexibility compared to direct aryl coupling .

Pharmacological and Functional Comparisons

  • Immunomodulatory Potential: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-phenyl]methanol scaffold () demonstrates PD-1/PD-L1 inhibitory activity, suggesting that benzodioxin-containing compounds like the target may share immunomodulatory properties .
  • Urea Derivatives: Tetrahydrobenzo[b]thiophene ureas () highlight the role of urea in enhancing solubility and binding specificity, though substituents like hydrazono or benzoyl groups may introduce steric hindrance absent in the target .

Physicochemical Properties

  • Elemental Analysis : Compound 4b () provides a benchmark for C/H percentages (C 70.26%, H 4.79%), which may differ in the target due to urea’s nitrogen content and octahydro core .

Biological Activity

1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural configuration comprising an octahydro-1,4-benzodioxin moiety and a thiophen-2-ylmethyl group attached to a urea functional group. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

Component Description
IUPAC Name This compound
Molecular Formula C13H15N3O3S
Molecular Weight 281.34 g/mol
Structural Features Contains an octahydro-benzodioxin ring and a thiophene group

Biological Activity

Research indicates that compounds with the 1,4-benzodioxin moiety exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Specifically, studies have shown that derivatives of this compound can inhibit key enzymes involved in metabolic disorders.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Inhibition can lead to reduced glucose absorption in the intestines.
  • Acetylcholinesterase : This enzyme is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition may have implications for treating Alzheimer's disease by enhancing cholinergic transmission.

Molecular docking studies have demonstrated promising binding affinities of this compound with these enzymes, supporting its potential as a therapeutic agent for diabetes and neurodegenerative diseases .

Study on Alpha-glucosidase Inhibition

A study conducted by researchers aimed at evaluating the inhibitory effects of various derivatives of this compound on alpha-glucosidase activity. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values comparable to established alpha-glucosidase inhibitors like acarbose.

Anti-cancer Activity

Another investigation explored the anti-cancer properties of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds containing similar structural motifs:

Compound Name Structural Features Biological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxane moietyInhibitory activity against alpha-glucosidase
5-methylthiazole derivativesThiazole ringAntimicrobial properties
Thiourea derivativesUrea-like structureAnticancer activity

The unique combination of octahydro-benzodioxin and thiophene structures in this compound may confer distinct pharmacological profiles compared to other derivatives .

Q & A

Q. What synthetic methodologies are reported for preparing 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea and its analogs?

The synthesis of benzodioxin and thiophene-urea derivatives typically involves multistep reactions. For example:

  • Step 1 : Formation of the benzodioxin scaffold via cyclization of diols or enaminone intermediates under solvent-free conditions (e.g., refluxing with dimethylformamide-dimethyl acetal (DMF-DMA)) .
  • Step 2 : Introduction of the thiophene-methyl group via alkylation or coupling reactions. Thiophene derivatives are often functionalized using benzoylisothiocyanate or substituted ureas .
  • Step 3 : Urea bond formation via reaction of an amine-functionalized benzodioxin with isocyanates or carbamoyl chlorides. Solvent choice (e.g., 1,4-dioxane) and temperature control are critical to avoid side reactions .

Q. How is the structural characterization of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Data collection : Use high-resolution detectors (e.g., Bruker D8 QUEST) to obtain intensity data.
  • Structure solution : Employ the SHELX suite (SHELXD for phase determination, SHELXL for refinement) to resolve the electron density map .
  • Validation : Check for geometric plausibility (e.g., bond lengths, angles) using tools like PLATON or CCDC Mercury. Ensure R-factors (<5%) and ADP (Atomic Displacement Parameter) consistency .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • NMR : 1^1H and 13^13C NMR (e.g., Bruker 400 MHz) identify proton environments (e.g., thiophene methyl protons at δ 2.8–3.2 ppm) and confirm urea NH signals (δ 6.5–7.0 ppm) .
  • IR : Urea C=O stretches (~1650–1700 cm1^{-1}) and benzodioxin C-O-C vibrations (~1250 cm1^{-1}) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s ring puckering and conformational stability?

The octahydro-1,4-benzodioxin ring exhibits puckering due to nonplanar geometry. Methods include:

  • Cremer-Pople parameters : Calculate puckering amplitude (q) and phase angle (φ) using Cartesian coordinates from crystallographic data to quantify deviations from planarity .
  • DFT optimization : Use Gaussian or ORCA software to model low-energy conformers and compare with experimental data (e.g., torsional angles from XRD) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. DFT)?

  • Dynamic effects : NMR spectra reflect time-averaged conformations, whereas DFT models static structures. Perform MD simulations to account for flexibility .
  • Solvent corrections : Apply implicit solvent models (e.g., PCM) in DFT to match experimental NMR shifts in deuterated solvents .
  • Crystallographic validation : Cross-check computational bond lengths/angles with XRD data to identify systematic errors .

Q. How is the compound’s bioactivity evaluated against enzyme targets like ACSS2?

  • In vitro assays : Use fluorescence polarization (e.g., TranSscreener AMP assay) to measure ACSS2 inhibition by tracking AMP production .
  • SAR studies : Modify the thiophene or benzodioxin moieties and correlate structural changes with IC50_{50} values. For example, replacing thiophene with furan reduces ACSS2 affinity .
  • Crystallographic screening : Co-crystallize the compound with ACSS2 to identify binding interactions (e.g., hydrogen bonds with urea groups) .

Q. How are synthetic impurities or byproducts characterized and controlled?

  • HPLC-MS : Use reverse-phase C18 columns (gradient: MeOH/H2_2O) to separate impurities. Monitor for common byproducts like des-methyl derivatives or hydrolyzed urea .
  • CHN elemental analysis : Verify purity (>98%) by comparing experimental C/H/N ratios with theoretical values .
  • Regulatory compliance : Follow ICH guidelines (e.g., USP 35–NF 30) to set acceptance criteria for unspecified impurities (<0.10%) .

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